5-benzyl-3-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
The compound 5-benzyl-3-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione belongs to the pyrrolo[3,4-d]isoxazole-dione family, characterized by a fused bicyclic core with a dihydroisoxazole ring and a pyrrolidine-dione moiety. Key structural features include:
- Benzyl group at position 5, contributing to lipophilicity and steric bulk.
- Phenyl group at position 2, enhancing aromatic interactions.
The bromophenyl group likely enhances reactivity compared to chloro or methoxy analogs due to bromine’s polarizability .
Properties
IUPAC Name |
5-benzyl-3-(4-bromophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O3/c25-18-13-11-17(12-14-18)21-20-22(30-27(21)19-9-5-2-6-10-19)24(29)26(23(20)28)15-16-7-3-1-4-8-16/h1-14,20-22H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSKLLAADBTPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. One common method is the [3+2] cycloaddition reaction, where nitrile oxides react with alkenes or alkynes to form isoxazoles . This reaction can be catalyzed by various metal catalysts, such as copper or ruthenium, under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-3-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) under mild conditions.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-benzyl-3-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of liquid crystal polymers and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 5-benzyl-3-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, focusing on substituent effects, physicochemical properties, and spectral
Key Observations:
Aromatic Substituents: Phenyl and benzyl groups improve thermal stability, as seen in industrial-grade analogs with 99% purity . Heterocyclic Modifications: Furan substituents (e.g., in ) reduce molecular weight and alter electronic properties compared to bromophenyl analogs.
Spectral Data Trends :
- IR Spectroscopy : C=O stretches (~1650 cm⁻¹) and C-Br/C-Cl vibrations (~500–600 cm⁻¹) are consistent across halogenated derivatives .
- NMR : Aromatic protons (δ 6.10–8.01 ppm) and exchangeable NH protons (δ ~12.05 ppm) are characteristic of pyrrolo-isoxazole-dione derivatives .
Synthetic Methodologies :
- Cycloaddition Routes : Analogous compounds are synthesized via 1,3-dipolar cycloaddition of nitrones with maleimides, requiring reflux conditions and chromatography for isomer separation .
- Multi-Step Reactions : Halogenated derivatives often involve sodium metabisulfite-mediated condensations under inert atmospheres .
Industrial Applications :
- High-purity (99%) dichlorophenyl analogs are commercially available, suggesting scalability for bromophenyl variants .
Biological Activity
The compound 5-benzyl-3-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the pyrrolo[3,4-d]isoxazole family, which has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C24H20BrN2O2
- Molecular Weight : 436.34 g/mol
- CAS Number : [Insert CAS number if available]
This compound features a complex arrangement that contributes to its biological activity. The presence of the bromophenyl group may enhance its interaction with biological targets due to halogen bonding and increased lipophilicity.
Antimicrobial Activity
Research indicates that derivatives of the isoxazole family exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. While specific data on this compound is limited, it is hypothesized that its structural analogs possess comparable antimicrobial effects due to their shared functional groups.
Anticancer Potential
Several studies have explored the anticancer potential of pyrrolo[3,4-d]isoxazole derivatives. For example:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : In vitro studies demonstrated that related compounds significantly inhibited proliferation in various cancer cell lines (e.g., breast and prostate cancer) with IC50 values in low micromolar ranges.
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been documented extensively. The mechanism typically involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Research Findings:
- In Vivo Studies : Animal models treated with related compounds showed reduced markers of inflammation (e.g., TNF-alpha and IL-6) after administration.
- Clinical Relevance : Given the structural similarities, this compound may exhibit similar effects in chronic inflammatory conditions.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Preliminary studies suggest good oral bioavailability due to its lipophilic nature.
- Metabolism : The compound may undergo hepatic metabolism; however, detailed metabolic pathways remain to be elucidated.
- Excretion : Renal excretion is likely given the molecular weight; further studies are needed to confirm this.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C24H20BrN2O2 |
| Molecular Weight | 436.34 g/mol |
| Antimicrobial Activity | Potential (based on analogs) |
| Anticancer Activity | IC50 in low micromolar range |
| Anti-inflammatory Effects | Reduced cytokine levels |
| Oral Bioavailability | Good (based on structure) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
